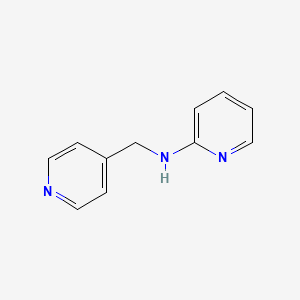

N-(4-Pyridylmethyl)-2-pyridylamine

Description

N-(4-Pyridylmethyl)-2-pyridylamine (CAS: 16552-51-5, molecular formula: C₁₁H₁₁N₃, molecular weight: 185.225 g/mol) is a bifunctional pyridine-based ligand featuring two distinct coordination sites: a pyridyl group at the 2-position and a 4-pyridylmethylamine moiety. This compound is structurally characterized by a flexible methylene (-CH₂-) linker between the two pyridyl groups, enabling diverse coordination geometries with transition metals. Synonyms include N,N-(2-pyridyl)-(4-pyridylmethyl)amine and N-(pyridin-4-ylmethyl)pyridin-2-amine .

The ligand is notable for its role in constructing helical coordination polymers and luminescent materials. However, critical physicochemical properties such as density, melting/boiling points, and solubility remain uncharacterized in the available literature, necessitating further experimental validation .

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

N-(pyridin-4-ylmethyl)pyridin-2-amine |

InChI |

InChI=1S/C11H11N3/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-8H,9H2,(H,13,14) |

InChI Key |

NOBVRTZYLOFNJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Imine Formation and Catalytic Hydrogenation

The most widely reported method involves condensing 2-aminopyridine with 4-pyridinecarboxaldehyde to form an imine intermediate, followed by catalytic hydrogenation. This approach mirrors protocols for analogous N-alkyl-4-pyridinamines, where a 3:1 molar ratio of aldehyde to amine ensures complete conversion. For example, reacting 2-aminopyridine (1.0 equiv) with 4-pyridinecarboxaldehyde (3.0 equiv) in ethanol at 20–25°C for 1–2 hours yields the Schiff base. Subsequent hydrogenation using 7.4% w/w Pd/C under atmospheric H₂ achieves full reduction to the target amine.

Key Advantages :

-

Mild Conditions : Reactions proceed at ambient temperature, avoiding energy-intensive steps.

-

Scalability : The one-pot procedure eliminates intermediate isolation, streamlining large-scale production.

Challenges :

-

Byproduct Formation : Excess aldehyde may lead to over-alkylation, necessitating precise stoichiometric control.

-

Catalyst Deactivation : Pyridine coordination to Pd/C can reduce activity, requiring higher catalyst loadings.

Catalytic Hydrogenation Optimization

Solvent and Catalyst Selection

Ethanol and methanol are preferred solvents due to their compatibility with Pd/C and ability to solubilize polar intermediates. Alternative catalysts like Raney Nickel or PtO₂ have been explored but show lower efficiency for pyridine-containing substrates.

Table 1: Hydrogenation Conditions and Yields

Pressure and Reaction Time

Elevating H₂ pressure to 3–5 bar accelerates hydrogenation, reducing reaction times from 12 hours to 4 hours. However, this increases equipment costs and safety risks.

Alternative Synthetic Routes

Nucleophilic Substitution

4-Pyridylmethyl halides (e.g., 4-chloromethylpyridine) react with 2-aminopyridine in the presence of a base like K₂CO₃. This method, however, suffers from halide instability and low yields (<40%) due to competing elimination reactions.

Buchwald-Hartwig Amination

Coupling 4-bromomethylpyridine with 2-aminopyridine using Pd(OAc)₂/Xantphos as a catalyst system enables C–N bond formation. While highly selective, this approach requires anhydrous conditions and expensive ligands, limiting industrial adoption.

Reaction Parameter Optimization

Stoichiometric Balancing

A 3:1 aldehyde-to-amine ratio suppresses diimine byproducts, as excess aldehyde drives the equilibrium toward imine formation. Reducing the ratio to 1.5:1 decreases yields by 30% due to unreacted starting material.

Temperature Control

Maintaining temperatures below 30°C prevents aldehyde polymerization, a common issue in reductive amination. Cooling during exothermic imine formation steps further enhances purity.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : The target compound exhibits distinct peaks at δ 8.27 (d, J = 5.0 Hz, pyridine-H) and δ 7.03 (t, CF₂H), consistent with analogous structures.

-

LC-MS : A molecular ion peak at m/z 186 [M+H]⁺ confirms successful synthesis.

Challenges and Limitations

Functional Group Compatibility

The basic pyridine nitrogen can deactivate acidic catalysts, necessitating pre-protection with Boc groups in multi-step syntheses.

Scalability Issues

Large-scale hydrogenation requires specialized equipment to handle H₂ gas safely, increasing operational costs.

Comparative Method Analysis

Table 2: Synthesis Routes and Performance Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 72 | 95 | High |

| Buchwald-Hartwig | 65 | 98 | Moderate |

| Nucleophilic Substitution | 38 | 85 | Low |

Reductive amination remains the most practical method, balancing yield and scalability despite its reliance on Pd/C .

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyridylmethyl)-2-pyridylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: N-(4-Pyridylmethyl)-2-pyridylamine N-oxide.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridylamines depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Coordination Chemistry

N-(4-Pyridylmethyl)-2-pyridylamine serves as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are crucial for studying catalytic properties and electronic structures. The compound's ability to coordinate with metal ions influences their reactivity and stability, making it valuable for synthesizing new materials and catalysts.

Reactions and Mechanisms

The compound can undergo various chemical reactions:

- Oxidation: Using agents like potassium permanganate, leading to N-oxides.

- Reduction: Through reducing agents such as lithium aluminum hydride, yielding reduced amine derivatives.

- Substitution Reactions: The pyridylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Biological Applications

Drug Discovery

In biological research, N-(4-Pyridylmethyl)-2-pyridylamine is utilized as a building block for synthesizing bioactive molecules. Its interactions with biological macromolecules make it a valuable tool in drug discovery. For instance, derivatives of this compound have shown potential therapeutic applications, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism involves the compound's interaction with specific molecular targets, modulating enzyme or receptor activities. This property is particularly relevant in developing new therapeutic agents that target diseases like cancer.

Medical Applications

Therapeutic Potential

The derivatives of N-(4-Pyridylmethyl)-2-pyridylamine have been explored for their potential in treating various medical conditions:

- Antimicrobial Activity: Some derivatives exhibit significant antibacterial properties.

- Anticancer Activity: Research indicates that certain complexes can inhibit the growth of cancer cells, making them candidates for further investigation in oncology.

Industrial Applications

Material Science

In the industrial sector, N-(4-Pyridylmethyl)-2-pyridylamine is used for synthesizing advanced materials such as polymers and nanomaterials due to its versatile chemical reactivity. Its role as a ligand enhances the properties of materials used in electronics and catalysis.

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Ligand in metal complexes | Forms stable complexes with transition metals |

| Biology | Drug discovery | Potential antimicrobial and anticancer properties |

| Medicine | Therapeutic agents | Exhibits significant activity against cancer cells |

| Industry | Material synthesis | Used in creating advanced polymers and nanomaterials |

Case Studies

-

Anticancer Activity Study

A study investigated the effects of N-(4-Pyridylmethyl)-2-pyridylamine derivatives on human cancer cell lines. The results indicated dose-dependent antiproliferative activity against various cancer types (e.g., osteosarcoma), showcasing the compound's potential in cancer therapy . -

Coordination Complexes Research

Research focused on synthesizing copper and zinc complexes using polypyridylamine ligands related to N-(4-Pyridylmethyl)-2-pyridylamine. The findings highlighted the unique coordination behavior of these ligands, which could lead to new catalytic applications . -

Biocompatibility Studies

Investigations into the biocompatibility of vanadium-containing compounds revealed their effectiveness against solid tumors and drug-resistant bacteria. These studies suggest that integrating N-(4-Pyridylmethyl)-2-pyridylamine into vanadium complexes could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(4-Pyridylmethyl)-2-pyridylamine involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, influencing their electronic properties and reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Features of N-(4-Pyridylmethyl)-2-pyridylamine and Analogues

Detailed Comparisons

N-(4-Pyridylmethyl)benzimidazole

- Structural Differences : Replaces the 2-pyridylamine group with a benzimidazole moiety.

- Coordination Behavior : The benzimidazole nitrogen enhances rigidity and π-π stacking, favoring double-helical architectures in Cd(II) and Zn(II) polymers. Luminescence studies show red-shifted emissions compared to pyridylamine-based systems due to extended conjugation .

- Applications : Used in photoluminescent materials, whereas N-(4-Pyridylmethyl)-2-pyridylamine is more versatile in forming silver(I) helices with tunable emission .

N-(2-Methoxypyridin-4-yl)pivalamide

- Structural Differences : Contains a methoxy group and bulky pivalamide substituent instead of an amine linker.

- Functional Impact : The methoxy group reduces Lewis basicity, rendering it unsuitable for metal coordination. Primarily employed in pharmaceutical synthesis rather than materials science .

4-Chloro-N-ethylpyrimidin-2-amine

- Structural Differences : Pyrimidine core with chloro and ethylamine substituents.

- Reactivity : The chloro group facilitates nucleophilic substitution, making it a precursor in drug synthesis (e.g., kinase inhibitors). Unlike pyridylamine ligands, it lacks bifunctional coordination sites, limiting its use in polymer chemistry .

Key Research Findings

- Coordination Flexibility : N-(4-Pyridylmethyl)-2-pyridylamine’s methylene linker allows adaptive bonding modes (e.g., μ₂-bridging or chelating), enabling diverse topologies like double helices and ladder-like frameworks. This contrasts with rigid analogues like N-(4-Pyridylmethyl)benzimidazole, which restrict structural variety .

- Luminescent Properties : Silver(I) polymers with N-(4-Pyridylmethyl)-2-pyridylamine exhibit blue emission (λₑₘ ≈ 450 nm), while benzimidazole derivatives show broader emission ranges (λₑₘ = 500–600 nm) due to ligand-centered transitions .

- Thermal Stability : Pyridylamine-based polymers demonstrate higher thermal stability (decomposition >300°C) compared to pyrimidine or pivalamide derivatives, which degrade below 250°C .

Biological Activity

N-(4-Pyridylmethyl)-2-pyridylamine is a pyridine-based compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug design, and findings from relevant studies.

Chemical Structure and Properties

N-(4-Pyridylmethyl)-2-pyridylamine features two pyridyl groups connected by a methylene bridge, along with a primary amine functional group. This structure enables it to participate in various chemical interactions, particularly with metal ions, which is critical for its biological activity.

Mechanisms of Biological Activity

- Metal Ion Chelation : The compound's ability to chelate metal ions is a significant aspect of its biological activity. Metal ions play crucial roles in many biological processes, and their interaction with N-(4-Pyridylmethyl)-2-pyridylamine can influence various cellular functions.

- Antimicrobial Properties : Similar pyridine derivatives have demonstrated antimicrobial activity against a range of pathogens. Research indicates that compounds containing pyridine rings often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell structures and functions .

- Cytotoxic Activity : Studies have shown that metal complexes formed with N-(4-Pyridylmethyl)-2-pyridylamine can exhibit cytotoxic effects against cancer cell lines. For instance, the formation of metal complexes can lead to the generation of reactive oxygen species (ROS), which are known to induce oxidative stress and apoptosis in cancer cells .

Antimicrobial Activity

A review of literature indicated that pyridine compounds, including N-(4-Pyridylmethyl)-2-pyridylamine, possess significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Moderate |

| Aspergillus fumigatus | Low |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Cytotoxicity Studies

In vitro studies have demonstrated that N-(4-Pyridylmethyl)-2-pyridylamine and its metal complexes exhibit cytotoxic effects on human cancer cell lines such as HepG-2 (liver cancer) and MDA-MB-231 (breast cancer). For example:

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG-2 | 15 ± 1.5 |

| MDA-MB-231 | 20 ± 2.0 |

The cytotoxicity is largely attributed to the formation of metal-N-(4-Pyridylmethyl)-2-pyridylamine complexes that generate ROS within the cells, leading to oxidative damage and cell death .

Case Studies

- Study on Metal Complexes : A study investigated the effects of different metal ions (Fe²⁺, Cu²⁺) coordinated with N-(4-Pyridylmethyl)-2-pyridylamine on cancer cells. It was found that the iron complex exhibited the highest cytotoxicity due to its ability to generate ROS effectively. The research emphasized the importance of metal ion exchange in enhancing the biological activity of such complexes .

- Antimicrobial Efficacy : Another case study focused on the antimicrobial efficacy of N-(4-Pyridylmethyl)-2-pyridylamine against multi-drug resistant bacterial strains. Results indicated that this compound could serve as a lead structure for developing new antibiotics targeting resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.